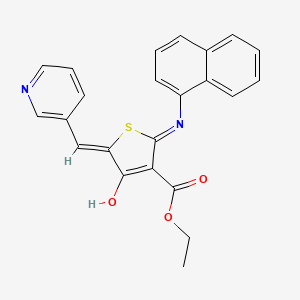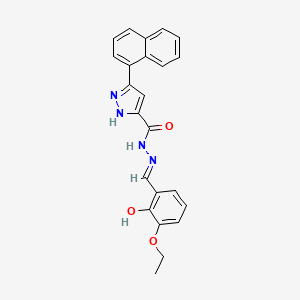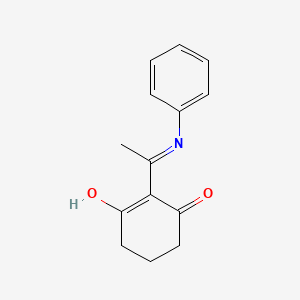![molecular formula C27H22N4O4S2 B3721242 N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3721242.png)
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Vue d'ensemble
Description
This compound is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific example, the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, synthesized compounds can be characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and the mass spectrum can be analyzed using GC-MS . The IR spectrum can provide information about the functional groups present in the compound .Applications De Recherche Scientifique
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. They have shown variable activity against Gram-positive and Gram-negative bacterial strains. Some compounds have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates the potential of benzothiazole derivatives as antibacterial agents, particularly against resistant strains of bacteria.
Antitubercular Activity
Recent synthetic developments have highlighted benzothiazole-based compounds as potent anti-tubercular agents. These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives has been achieved through various pathways, including diazo-coupling and Knoevenagel condensation . This suggests their significant role in the development of new treatments for tuberculosis.
Antimicrobial Efficacy
Benzothiazole compounds have been investigated for their antimicrobial efficacy. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity, with an MIC of 1.4 µM, equivalent to the standard drug vancomycin . This highlights the potential of benzothiazole derivatives in antimicrobial therapy.
Pharmacokinetic Profile
The pharmacokinetic profile of benzothiazole derivatives has been studied using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations. These studies have shown favorable pharmacokinetic profiles for the synthesized compounds, indicating their potential as drug candidates with acceptable safety and efficacy .
Anti-inflammatory Properties
Benzothiazole derivatives have been associated with anti-inflammatory activities. Their role in medicinal chemistry is significant, as they have been investigated for their potential to treat inflammatory conditions . This opens up possibilities for their use in developing new anti-inflammatory drugs.
Larvicidal and Adulticidal Activities
These compounds have also been explored for their larvicidal and adulticidal activities against Aedes aegypti , the mosquito species responsible for transmitting diseases like dengue and Zika virus . This suggests a potential application in public health for controlling mosquito populations and preventing disease spread.
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. They have been found to exhibit diverse biological activities, which include potential anticancer effects . This indicates their possible use in cancer therapy, either as standalone treatments or in combination with other anticancer drugs.
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been utilized to establish correlations between the physicochemical properties of benzothiazole derivatives and their biological activity. This methodology helps in predicting the efficacy of new compounds and guides the design of future drug molecules .
Mécanisme D'action
Target of Action
The primary target of N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory activity against this bacterium .
Mode of Action
The compound interacts with its target through a series of molecular interactionstuberculosis by interfering with essential biochemical processes .
Biochemical Pathways
The compound affects various biochemical pathways in M. tuberculosis. It is suggested that the compound may interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
It has been suggested that the compound has a favourable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis. This leads to a decrease in the number of viable bacteria, thereby helping to control the infection .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s efficacy. Additionally, the pH and temperature of the environment can also influence the stability and activity of the compound .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S2/c1-35-19-13-11-18(12-14-19)31-25(34)20(15-17-7-3-2-4-8-17)24(33)30-27(31)36-16-23(32)29-26-28-21-9-5-6-10-22(21)37-26/h2-14,33H,15-16H2,1H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKNGILBOIRNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)
![2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721194.png)
![5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3721204.png)

![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721215.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721217.png)


![5-benzylidene-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3721234.png)
![7-ethyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3721247.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3721257.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B3721264.png)